molecular formula C18H33NO3 B14899862 Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B14899862
M. Wt: 311.5 g/mol
InChI Key: XUPJSCFKUAYEKT-GDBMZVCRSA-N
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Description

Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The specific stereochemistry indicated by (3S,5R) suggests that the compound has chiral centers, which can significantly influence its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tert-butylamino group: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the pentan-3-yloxy group: This can be done through etherification reactions.

    Esterification to form the carboxylate: This involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the tert-butylamino group.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions could occur at the amino or ether groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The chiral centers may play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness

Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H33NO3

Molecular Weight

311.5 g/mol

IUPAC Name

ethyl (3S,5R)-5-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C18H33NO3/c1-7-15(8-2)22-16-11-13(17(20)21-9-3)10-14(12-16)19-18(4,5)6/h11,14-16,19H,7-10,12H2,1-6H3/t14-,16-/m1/s1

InChI Key

XUPJSCFKUAYEKT-GDBMZVCRSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C[C@@H](CC(=C1)C(=O)OCC)NC(C)(C)C

Canonical SMILES

CCC(CC)OC1CC(CC(=C1)C(=O)OCC)NC(C)(C)C

Origin of Product

United States

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